Pexmetinib (ARRY-614) is a small molecule kinase inhibitor with dual inhibitory activity. [, ] It functions as a potent, selective, and orally bioavailable inhibitor, primarily targeting two key signaling pathways: p38 mitogen-activated protein kinase (p38 MAPK) and Tie2. [, , ] These pathways play crucial roles in regulating inflammation, angiogenesis, and cell proliferation, making them significant targets for various therapeutic interventions. [, ] Pexmetinib's dual inhibitory action makes it a valuable tool in scientific research, particularly in oncology and immunology. [, ]
Pexmetinib exerts its biological effects by inhibiting the p38 MAPK and Tie2 signaling pathways. [, , ]
The discovery pathway of pexmetinib originated from systematic efforts to counteract the inflammatory microenvironment in myelodysplastic syndromes. Initial investigations identified angiopoietin-1 (Angpt-1) overexpression in high-risk MDS CD34+ stem-like cells as correlating with poor prognosis and reduced overall survival (median survival 16.7 months vs. 38.4 months in low Angpt-1 expressers; HR=2.1, p<0.001) [2] [6]. Simultaneously, researchers recognized p38 MAPK hyperactivation in MDS/AML bone marrow stroma, which drives myelosuppressive cytokine production (e.g., TNF-α, TGF-β) that suppresses normal hematopoiesis [6]. This dual pathogenic insight—Tie-2 promoting leukemic stem cell survival and p38 MAPK creating an inflammatory microenvironment—provided the rationale for developing a single agent capable of concurrently inhibiting both pathways.
Compound screening and optimization yielded pexmetinib as a potent dual inhibitor exhibiting half-maximal inhibitory concentrations (IC₅₀) of 1 nM against Tie-2, 35 nM against p38α, and 26 nM against p38β isoforms [4] [10]. Biochemical characterization confirmed its type II kinase inhibition mechanism, binding the inactive "DFG-out" conformation of both target kinases, which provides enhanced selectivity compared to type I ATP-competitive inhibitors [3] [10]. The compound's efficacy in primary patient specimens demonstrated dose-dependent suppression of leukemic proliferation (IC₅₀ 0.5-1 μM in KG1 and CMK AML cell lines) and, significantly, restoration of normal hematopoiesis in clonogenic assays—a rare dual effect where treatment increased hematopoietic colony formation by 40-65% in MDS samples while suppressing malignant clones [2] [6].
Unexpectedly, kinase profiling revealed potent "off-target" inhibition of ABL1 (IC₅₀=4 nM), including the treatment-resistant T315I gatekeeper mutant [1]. This serendipitous finding prompted therapeutic repurposing for tyrosine kinase inhibitor (TKI)-resistant chronic myeloid leukemia. Cellular models (Ba/F3 cells expressing BCR::ABL1-T315I) demonstrated selective cytotoxicity with IC₅₀=73 nM and therapeutic index >10, comparable to ponatinib [1]. Pexmetinib uniquely maintained activity against multiple imatinib-resistant mutants (G250E, Y253F, E255K/V), with biochemical assays showing <2-fold potency reduction against ABL1-T315I versus wild-type [1]. This polypharmacology profile positions pexmetinib as a multifaceted therapeutic agent addressing distinct hematologic malignancies through complementary mechanisms.
Table 1: Kinase Inhibition Profile of Pexmetinib [1] [4]
Kinase Target | IC₅₀ (nM) | Biological Significance |
---|---|---|
Tie-2 | 1 | Blocks angiopoietin-mediated leukemic stem cell self-renewal |
p38α | 35 | Suppresses pro-inflammatory cytokine production |
p38β | 26 | Suppresses pro-inflammatory cytokine production |
ABL1 (wild-type) | 4 | Inhibits BCR::ABL1 oncogenic signaling |
ABL1-T315I mutant | 8 | Overcomes TKI resistance in CML |
Arg (ABL2) | 10 | Modulates cytoskeletal reorganization |
Lyn | 25 | Regulates B-cell receptor signaling |
Hck | 26 | Influences myeloid cell function |
Pexmetinib occupies a distinctive niche within the kinase inhibitor landscape due to its dual targeting strategy and binding characteristics. Unlike sequential monotherapy or combination approaches, pexmetinib's single-molecule dual-inhibition offers synchronized pharmacokinetics and potentially reduced toxicity profiles. Among Tie-2 inhibitors, pexmetinib demonstrates exceptional potency (IC₅₀=1 nM), surpassing earlier developmental candidates like rebastinib (IC₅₀=15.2 nM) in enzymatic assays [4] [6]. Its simultaneous p38 MAPK inhibition differentiates it from selective Tie-2 inhibitors (e.g., AKB-9778) by concurrently addressing microenvironmental inflammation and leukemic stem cell survival—two interdependent pathological processes in MDS/AML [6].
Structurally, pexmetinib belongs to a specialized chemical class featuring an indole-urea pharmacophore that enables extensive hydrogen bonding with kinase targets. Docking studies reveal critical interactions: hydrogen bonds between the indole ring and Met318 in ABL1's hinge region, pi-stacking with Tyr253, and hydrophobic interactions with the P-loop [1]. This binding mode confers activity against the recalcitrant T315I mutation by avoiding direct interaction with the gatekeeper residue, instead utilizing compensatory interactions with the surrounding residues [1]. The DFG-out binding distinguishes pexmetinib from ATP-competitive p38 inhibitors (e.g., ralimetinib), potentially offering enhanced selectivity and reduced off-target effects.
Table 2: Comparative Analysis of Kinase Inhibitors in Hematologic Malignancies [1] [4] [6]
Inhibitor | Primary Targets | T315I Activity | Binding Mode | Unique Characteristics |
---|---|---|---|---|
Pexmetinib | Tie-2, p38, ABL1 | Yes (IC₅₀=8 nM) | Type II (DFG-out) | Dual microenvironment/tumor targeting |
Ponatinib | Pan-BCR::ABL1 | Yes | Type II | Cardiovascular toxicity concerns |
Asciminib | ABL1 myristoyl site | Yes | Allosteric | Non-ATP competitive |
Ralimetinib | p38α/β | No | Type I (ATP-site) | Selective p38 inhibition |
AKB-9778 | Tie-2 | No | Type I | Vascular normalization agent |
The translational impact of pexmetinib is evidenced across multiple disease contexts. In Philadelphia chromosome-positive (Ph+) leukemias, it demonstrates efficacy against multiple TKI-resistant BCR::ABL1 mutants, with in vivo xenograft studies (KCL22-DasR cells) showing profound tumor growth inhibition comparable to ponatinib [1]. For MDS, pexmetinib reverses TNF-α-mediated hematopoietic suppression ex vivo and restores erythroid differentiation in primary patient samples [6]. Beyond hematologic malignancies, emerging preclinical data indicates activity in solid tumors, including inhibition of breast cancer-induced osteolysis through suppression of p38/STAT3/NFATc1 signaling and matrix metalloproteinase expression [8].
Formulation development has been integral to advancing pexmetinib's clinical application. Initial powder-in-capsule (PIC) formulations exhibited high pharmacokinetic variability (AUC CV% >50%) and excessive pill burden (12 capsules/day for 1200mg dose) [5]. Optimization yielded liquid-filled capsules (LFC) with 4-fold greater bioavailability than PIC and no food effect, addressing key delivery challenges and enabling sustained target coverage in clinical settings [5]. These pharmaceutical advancements complement the compound's unique target profile, positioning pexmetinib as a versatile therapeutic candidate with expanding clinical applications across oncology.
Table 3: Pexmetinib Synonyms and Identifiers
Chemical Designation | Identifier/Synonym |
---|---|
IUPAC Name | 3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-[(5-fluoro-2-{[1-(2-hydroxyethyl)-1H-indazol-5-yl]oxy}phenyl)methyl]urea |
CAS Registry Number | 945614-12-0 |
Synonyms | ARRY-614, ARRY614 |
Molecular Formula | C₃₁H₃₃FN₆O₃ |
PubChem CID | 24765037 |
DrugBank Accession | DB16294 |
InChIKey | LNMRSSIMGCDUTP-UHFFFAOYSA-N |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7